
Benzyl cis-3-hydroxymethylcyclohexylcarbamate
Vue d'ensemble
Description
Benzyl cis-3-hydroxymethylcyclohexylcarbamate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Benzyl cis-3-hydroxymethylcyclohexylcarbamate consists of a benzyl group attached to a carbamate group, which is in turn attached to a cis-3-hydroxymethylcyclohexyl group . The SMILES representation of the molecule isC1CC@HNC(=O)OCC2=CC=CC=C2)CO .
Applications De Recherche Scientifique
Enantioselective Synthesis
- Enantioselective Alkylation : Benzyl cis-3-hydroxymethylcyclohexylcarbamate was effective as a chiral phase transfer catalyst in the enantioselective alkylation of active methylene compounds (Saigo, Koda, & Nohira, 1979).
Biochemical Processes
- cis-Diol Dehydrogenases : This compound is part of the aerobic degradation pathway of benzoate in bacteria, where it is transformed to a catechol by an NAD(+)-dependent cis-diol dehydrogenase (Neidle et al., 1992).
Chemical Analysis
- Pyrethroid Metabolite Analysis : Used in methods for determining major metabolites of synthetic pyrethroids in human urine (Arrebola et al., 1999).
Environmental and Biological Chemistry
- Benzene Oxidation Studies : This compound plays a role in studies involving the soluble oxidation of benzene in certain bacterial strains (Axcell & Geary, 1975).
- cis-Dihydroxycyclohexa-3,5-diene Carboxylic Acids Production : Used in the conversion of substituted benzoates into cis-diols by engineered strains of bacteria (Wubbolts & Timmis, 1990).
Pharmaceutical Applications
- Synthesis of Palladium Complexes : Involved in the synthesis of palladium complexes with potential antitumor properties (Matesanz et al., 1999).
- Development of Antibacterial Agents : Evaluated as part of a series of compounds showing potent inhibitory activity against Gram-positive bacteria (Liang et al., 2020).
- Antitubercular Agent Research : Identified as a new class of antitubercular agents with significant inhibitory activity against various M. tuberculosis strains (Cheng et al., 2019).
Atmospheric Chemistry
- Oxidative Degradation of Benzene : Analyzed in studies on the oxidative degradation of benzene in the troposphere, particularly in the context of reactions with hydroxycyclohexadienyl radicals (Olivella, Solé, & Bofill, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
benzyl N-[(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-10-13-7-4-8-14(9-13)16-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2,(H,16,18)/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHAKPLUUUMEFH-KGLIPLIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801132204 | |
| Record name | Carbamic acid, N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]-, phenylmethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801132204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl cis-3-hydroxymethylcyclohexylcarbamate | |
CAS RN |
1212180-29-4 | |
| Record name | Carbamic acid, N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]-, phenylmethyl ester, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1212180-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]-, phenylmethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801132204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride](/img/structure/B1440274.png)
![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1440276.png)
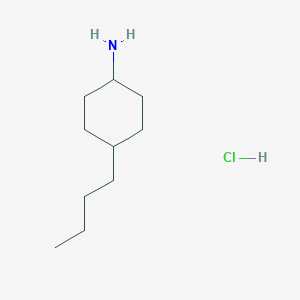
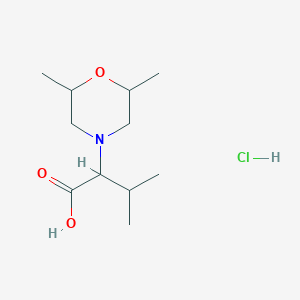
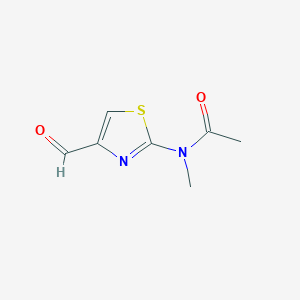
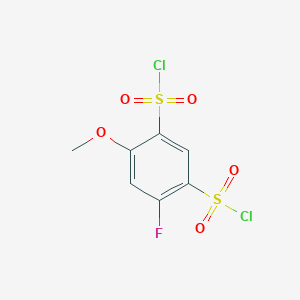
![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea](/img/structure/B1440281.png)


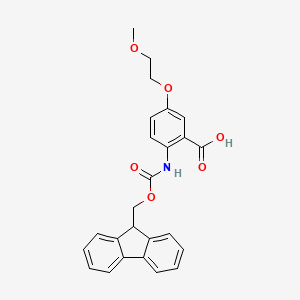
![3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B1440288.png)
![Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate](/img/structure/B1440289.png)
